5-Chloro-2-(4-chlorophenyl)pyridine
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Overview
Description
5-Chloro-2-(4-chlorophenyl)pyridine: is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 5-position and a 4-chlorophenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-chlorophenyl)pyridine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically involves the coupling of a halogenated pyridine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and reagents, along with proper reaction conditions, is crucial for the successful industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(4-chlorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
Chemistry: 5-Chloro-2-(4-chlorophenyl)pyridine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways or diseases .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications, including the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-chlorophenyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The interaction with these targets can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved vary based on the specific context and application of the compound .
Comparison with Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: This compound is similar in structure but has a chloromethyl group instead of a 4-chlorophenyl group.
5-Chloro-2-hydroxypyridine: This compound has a hydroxyl group at the 2-position instead of a 4-chlorophenyl group.
Uniqueness: 5-Chloro-2-(4-chlorophenyl)pyridine is unique due to the presence of both a chlorine atom and a 4-chlorophenyl group on the pyridine ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H7Cl2N |
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Molecular Weight |
224.08 g/mol |
IUPAC Name |
5-chloro-2-(4-chlorophenyl)pyridine |
InChI |
InChI=1S/C11H7Cl2N/c12-9-3-1-8(2-4-9)11-6-5-10(13)7-14-11/h1-7H |
InChI Key |
HSYWCZSYFQLUOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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